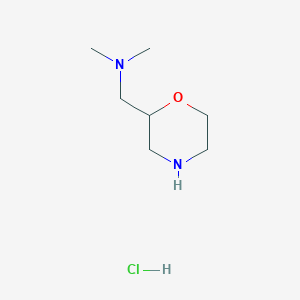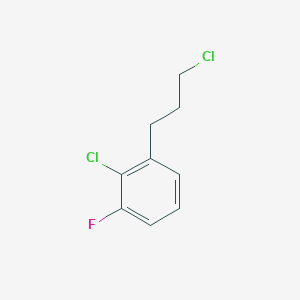
(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a phosphanyl group, a xanthene moiety, and a naphthalene ring. These structural elements contribute to its versatility and functionality in chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, such as rhodium or palladium, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfoxides, while substitution reactions can produce a variety of phosphanyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, enhancing the efficiency and selectivity of catalytic processes .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications. The presence of the phosphanyl group can enhance the bioavailability and stability of drug candidates.
Industry
In industrial applications, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(benzyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to the presence of the naphthalene ring, which enhances its electronic properties and stability. This unique feature makes it particularly valuable in applications requiring high reactivity and selectivity.
Propiedades
Fórmula molecular |
C43H42NO2PS |
|---|---|
Peso molecular |
667.8 g/mol |
Nombre IUPAC |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C43H42NO2PS/c1-42(2,3)48(45)44(6)39(34-25-15-19-30-18-13-14-24-33(30)34)35-26-16-27-36-40(35)46-41-37(43(36,4)5)28-17-29-38(41)47(31-20-9-7-10-21-31)32-22-11-8-12-23-32/h7-29,39H,1-6H3/t39-,48?/m0/s1 |
Clave InChI |
JJQYEZQPZNFFOF-ZSZNHPAOSA-N |
SMILES isomérico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC7=CC=CC=C76)N(C)S(=O)C(C)(C)C)C |
SMILES canónico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)N(C)S(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


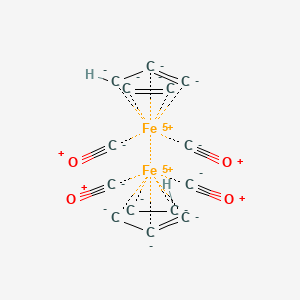
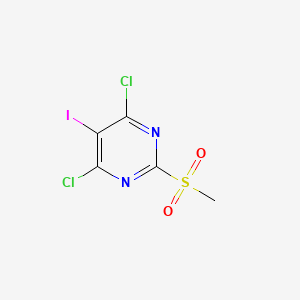
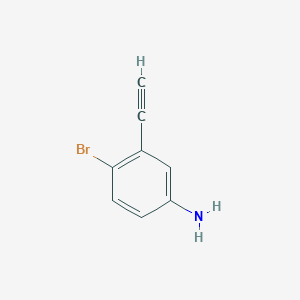
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/no-structure.png)


